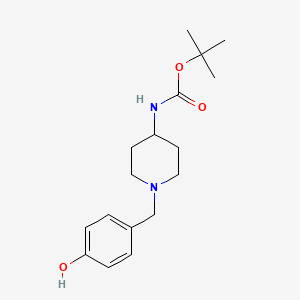

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAQYWKIIJWRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinone derivatives.

Reduction: The compound can be reduced at the piperidine ring, leading to the formation of secondary amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is a chemical compound with potential applications across various scientific disciplines. Its molecular formula is C17H26N2O3, and it has a molar mass of 306.4 g/mol.

Scientific Research Applications

Chemistry tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate serves as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology This compound is used in developing bioactive molecules, such as enzyme inhibitors and receptor antagonists. Studies on related compounds have shown potential antioxidant and central nervous system (CNS) effects.

Medicine It acts as a precursor in synthesizing drugs targeting various diseases, including cancer and neurological disorders.

Industry The compound is utilized in producing polymers and other materials with specific properties.

Research indicates that compounds similar to tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate exhibit various biological activities, including antioxidant and central nervous system (CNS) effects. The compound's structure suggests it may interact with neurotransmitter systems and cellular pathways involved in apoptosis and autophagy.

Antioxidant Activity

A related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one, demonstrated significant antioxidant properties in electroanalytical assays and DPPH activity tests. These findings suggest that tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate may also possess similar antioxidant capabilities.

CNS Activity

In behavioral tests, compounds with structural similarities showed anxiolytic-like effects and central depressant activity. For instance, the piperazine derivative mentioned above reduced latency to sleep and increased sleep duration in animal models, indicating potential applications in treating anxiety and sleep disorders.

Case Studies

- Amyloid Beta Aggregation Model: In a study using male Wistar rats, a related compound (M4 ), tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, was tested for its ability to inhibit amyloidogenesis after scopolamine administration . While the M4 compound showed a moderate protective effect in astrocytes against Aβ 1-42, no significant effect was observed in comparison with a galantamine model in rats . This outcome was attributed to the bioavailability of M4 in the brains of the rats .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor antagonism.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Electron-donating groups (e.g., CH₃) correlate with higher yields (95%) compared to electron-withdrawing groups (e.g., Cl, 84%), likely due to enhanced stability during alkylation reactions .

- Physical Properties : Aromatic substituents (e.g., phenylpropyl) result in lower yields (75%) and distinct NMR shifts due to steric and electronic effects .

- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution between tert-butyl piperidin-4-ylcarbamate and substituted benzyl halides, followed by TFA-mediated Boc deprotection when required .

Anti-Cholinesterase and Neuroprotective Activities

- Acridine Derivatives: Analogs like tert-butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate are intermediates in synthesizing acridine-based compounds with anti-cholinesterase and neuroprotective activities.

- Acetylated Derivatives : tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS 283167-28-2) demonstrates altered pharmacokinetics due to the acetyl group, reducing basicity and enhancing metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Hydroxy vs.

- Cyanobenzoyl Variant: tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate (CAS 1286274-54-1) introduces a ketone group, significantly altering electronic properties and reactivity, as evidenced by its molecular weight (329.4 g/mol) and discontinued commercial status .

Industrial and Commercial Relevance

- Intermediates in Drug Development : Compounds like tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate (CAS 1286263-42-0) are marketed as building blocks for APIs, reflecting their versatility in medicinal chemistry .

- Specialized Derivatives : Fluorinated analogs (e.g., 3-fluoro-4-methoxybenzyl) are tailored for targeted therapies, with vendors like HANGZHOU JHECHEM emphasizing their role in biochemical research .

Biological Activity

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate (CAS: 1286275-25-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H26N2O3

- Molar Mass : 306.4 g/mol

- Purity : Typically >95% in commercial samples .

Research indicates that compounds similar to tert-butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate exhibit various biological activities, including antioxidant and central nervous system (CNS) effects. The compound's structure suggests it may interact with neurotransmitter systems and cellular pathways involved in apoptosis and autophagy.

Antioxidant Activity

A related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one, demonstrated significant antioxidant properties in electroanalytical assays and DPPH activity tests. These findings suggest that tert-butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate may also possess similar antioxidant capabilities .

CNS Activity

In behavioral tests, compounds with structural similarities showed anxiolytic-like effects and central depressant activity. For instance, the aforementioned piperazine derivative reduced latency to sleep and increased sleep duration in animal models, indicating potential applications in treating anxiety and sleep disorders .

Cytotoxicity and Cancer Research

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives demonstrated pro-apoptotic activity against hematological cancers and solid tumors. The mechanism included inhibiting autophagy, which is crucial for cancer cell survival under stress conditions .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PBOX-6 | CLL | Not specified | Pro-apoptotic activity |

| PBOX derivatives | OSCC | Not specified | Microtubule targeting |

Case Studies

- Pro-Apoptotic Activity : A study investigated the pro-apoptotic potential of piperazine derivatives on chronic lymphocytic leukemia (CLL) cells. Results indicated that these compounds could induce apoptosis effectively while sparing normal cells, highlighting their therapeutic potential .

- Autophagy Inhibition : Another research focused on the inhibition of autophagy by compounds similar to tert-butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate in cancer cells. The findings suggested that blocking autophagic flux could enhance the cytotoxic effects of chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate, and how do reaction conditions influence yield?

- Methodology : The compound's synthesis likely involves multi-step reactions, including:

- Protection of the hydroxyl group : Use tert-butyl carbamate (Boc) to protect the 4-hydroxybenzyl group during coupling with piperidine derivatives.

- Condensation and reduction : Analogous to , nitrobenzyl derivatives are synthesized via reductive amination (e.g., NaBH4 or H2/Pd-C), but here, the hydroxy group requires protection (e.g., Boc or silyl ethers) to prevent side reactions .

- Deprotection : Final Boc removal under acidic conditions (TFA or HCl/dioxane).

Q. How can structural characterization of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate be performed to confirm purity and regiochemistry?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify the piperidine ring conformation, Boc group integration, and hydroxybenzyl substitution pattern.

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (expected m/z ~350–360) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch from carbamate) and ~3300 cm⁻¹ (O-H stretch, if deprotected) .

Q. What are the key functional group reactivities relevant to modifying this compound?

- Reactive Sites :

- Hydroxybenzyl group : Susceptible to oxidation (e.g., MnO2) to form a ketone or alkylation (e.g., Williamson ether synthesis).

- Piperidine nitrogen : Can undergo alkylation or acylation after Boc deprotection.

- Carbamate group : Acid-labile; cleavage under TFA yields the free amine for further derivatization .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate with target proteins?

- Approach :

- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or enzymes) leveraging the hydroxybenzyl group’s H-bonding potential.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How should researchers resolve contradictions in reported synthetic yields for analogous piperidine-carbamate derivatives?

- Case Study : reports 70–85% yields for nitrobenzyl analogs, while notes 50–65% for pyridine derivatives.

- Analysis :

- Byproduct formation : Nitro groups () stabilize intermediates, whereas hydroxy groups may require additional protection steps, lowering yields.

- Catalyst efficiency : Pd-C vs. NaBH4 in reductive amination affects reaction completeness .

- Mitigation : Use in situ FTIR or LC-MS to monitor reaction progress and adjust stoichiometry.

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt formation : Convert the free base to HCl or citrate salts.

- Prodrug design : Mask the hydroxy group as a phosphate ester for enhanced aqueous solubility.

- LogP adjustment : Introduce polar substituents (e.g., sulfonamides) without disrupting target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.